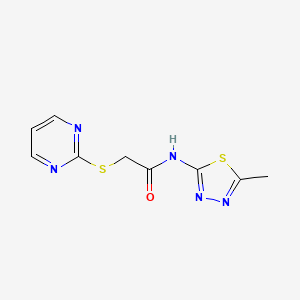![molecular formula C15H13NO2S2 B5576263 4-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)morpholine](/img/structure/B5576263.png)
4-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)morpholine is a chemical compound that has shown potential in scientific research. This compound belongs to the class of heterocyclic compounds and has been synthesized through various methods. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
Research demonstrates innovative synthesis methods for derivatives related to 4-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)morpholine. For instance, a rapid and green synthetic method has been established for synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting an important intermediate that inhibited tumor necrosis factor alpha and nitric oxide. This synthetic approach enhances the compound's accessibility for further research applications (H. Lei et al., 2017).
Structural Insights
The crystal and molecular structure of related morpholine derivatives have been extensively studied, providing insight into their conformation, hydrogen bonding interactions, and stability. These studies are crucial for understanding the chemical behavior and potential reactivity of this compound in various applications (S. Franklin et al., 2011).
Applications in Material Science and Biology
Material Science
The reactivity of condensed thiophenes, including structures related to this compound, has been investigated in reactions like the Diels-Alder reaction. These studies provide valuable knowledge for the development of new materials and molecular devices, leveraging the unique properties of thiophene derivatives (F. Al-Omran et al., 1996).
Biological Applications
Derivatives of this compound have shown potential biological activities. For example, the synthesis and evaluation of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives, including morpholino groups, as novel PI3 kinase p110α inhibitors, point towards the compound's significance in developing new therapeutic agents (M. Hayakawa et al., 2007).
Properties
IUPAC Name |
morpholin-4-yl(thieno[3,2-b][1]benzothiol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(16-5-7-18-8-6-16)13-9-12-14(20-13)10-3-1-2-4-11(10)19-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVFWZHLOLZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5576186.png)
![6-methyl-4-(4-morpholinyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B5576194.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576202.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576207.png)
![2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B5576214.png)

![dimethyl 4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5576224.png)
![1-butyl-5-(4-methyl-1,3-oxazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5576238.png)
![1-(3-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5576252.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576254.png)
![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5576266.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)
![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)
